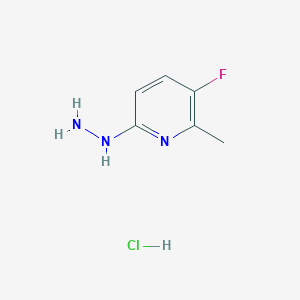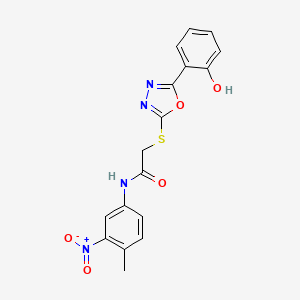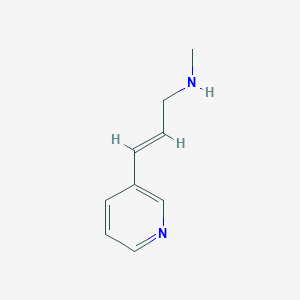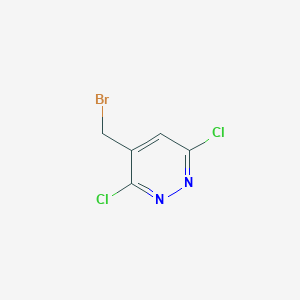
4-(Bromomethyl)-3,6-dichloropyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-3,6-dichloropyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of bromomethyl and dichloro substituents on the pyridazine ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,6-dichloropyridazine typically involves the bromination of a suitable precursor. One common method is the bromination of 3,6-dichloropyridazine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. The use of continuous flow reactors and controlled temperature conditions can enhance the yield and purity of the product. Solvents such as acetone, dichloromethane, and acetonitrile are commonly used in the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-3,6-dichloropyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazines with various functional groups.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl-substituted pyridazines.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-3,6-dichloropyridazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for pharmaceuticals.
Industry: It is used in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-3,6-dichloropyridazine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, making the compound useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: An organic compound with a benzene ring substituted with a bromomethyl group.
4-(Bromomethyl)benzoic Acid: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
4-(Bromomethyl)-3,6-dichloropyridazine is unique due to the presence of both bromomethyl and dichloro substituents on the pyridazine ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H3BrCl2N2 |
|---|---|
Molekulargewicht |
241.90 g/mol |
IUPAC-Name |
4-(bromomethyl)-3,6-dichloropyridazine |
InChI |
InChI=1S/C5H3BrCl2N2/c6-2-3-1-4(7)9-10-5(3)8/h1H,2H2 |
InChI-Schlüssel |
FIQVHLBBUXPASF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN=C1Cl)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate](/img/structure/B11774564.png)


![tert-Butyl 4-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B11774577.png)
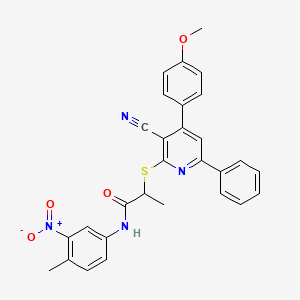
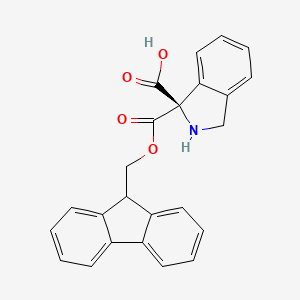
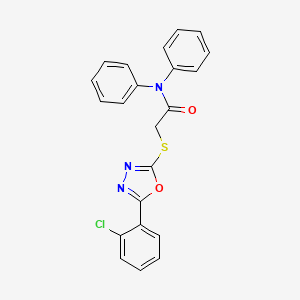
![2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B11774585.png)
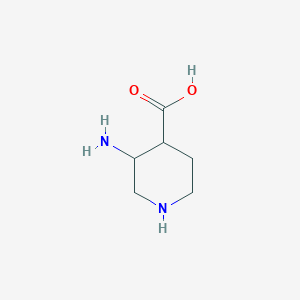
![(4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11774608.png)
